![molecular formula C25H38INO2 B2430051 1-(3-(4-((3r,5r,7r)-Adamantan-1-yl)phenoxy)-2-hydroxypropyl)-1-ethylpyrrolidin-1-ium iodide CAS No. 1313527-12-6](/img/structure/B2430051.png)
1-(3-(4-((3r,5r,7r)-Adamantan-1-yl)phenoxy)-2-hydroxypropyl)-1-ethylpyrrolidin-1-ium iodide
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Description
The compound appears to contain an adamantine group, which is a type of polycyclic hydrocarbon with a unique, stable cage-like structure. It also contains a phenoxy group and a pyrrolidinium group, which is a type of quaternary ammonium cation .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the adamantine, phenoxy, and pyrrolidinium groups. The adamantine group would provide a rigid, three-dimensional framework, while the phenoxy and pyrrolidinium groups could potentially participate in various chemical reactions .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific groups present in the molecule. The adamantine group is generally quite stable and unreactive, while the phenoxy and pyrrolidinium groups could potentially participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include the size and shape of the molecule, the types of functional groups present, and the overall charge of the molecule .Scientific Research Applications
Theoretical and Structural Analysis
Adamantine derivatives have been the subject of extensive theoretical investigations to understand their structural properties and reactivity. For instance, a study by Al-Wahaibi et al. (2018) explored the structural analysis of two adamantane derivatives through X-ray, DFT, QTAIM analysis, and molecular docking. This research highlighted the impact of fluorine substitution on crystal packing and intermolecular interactions, providing insights into the molecular stability and potential inhibitory activity against specific enzymes (Al-Wahaibi et al., 2018).
Synthesis and Reactions
Research on the synthesis and reactions of adamantine derivatives has yielded novel methodologies and compounds with significant implications. For example, the synthesis of hydroxyethynyl derivatives from adamantanone and their reactions to produce polycycloaliphatic silver acetylides demonstrate the versatility of these compounds in organic synthesis (Dikusar et al., 2001).
Luminescence Properties
The luminescence properties of coordination polymers and discrete complexes of cadmium(ii) halides with 1-(1,2,4-triazol-1-yl)adamantane have been studied, revealing the potential of adamantine derivatives in developing materials with specific optical properties (Pavlov et al., 2021).
Antimicrobial and Anti-Proliferative Activities
Adamantine derivatives have also been evaluated for their antimicrobial and anti-proliferative activities, showcasing their potential as therapeutic agents. Al-Mutairi et al. (2019) synthesized novel thiosemicarbazides and carbothioimidates derived from adamantine, exhibiting significant activity against a range of bacteria and human tumor cell lines (Al-Mutairi et al., 2019).
properties
IUPAC Name |
1-[4-(1-adamantyl)phenoxy]-3-(1-ethylpyrrolidin-1-ium-1-yl)propan-2-ol;iodide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H38NO2.HI/c1-2-26(9-3-4-10-26)17-23(27)18-28-24-7-5-22(6-8-24)25-14-19-11-20(15-25)13-21(12-19)16-25;/h5-8,19-21,23,27H,2-4,9-18H2,1H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDRFIFBAHMNPAK-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1(CCCC1)CC(COC2=CC=C(C=C2)C34CC5CC(C3)CC(C5)C4)O.[I-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38INO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{3-[4-(Adamantan-1-yl)phenoxy]-2-hydroxypropyl}-1-ethylpyrrolidin-1-ium iodide |
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